2-Methyl-1-(2-methylpropyl)piperazine
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Overview
Description
2-Methyl-1-(2-methylpropyl)piperazine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can proceed at room or higher temperatures in common solvents .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylpropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
2-Methyl-1-(2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators or enzyme inhibitors. They can bind to specific receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: A compound with a similar structure but different functional groups.
1-Isobutyl-2-methylpiperazine: Another piperazine derivative with a different substitution pattern.
Uniqueness
2-Methyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENATVOGKZGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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